2-(Diphenylamino)phenylboronic acid 2-(Diphenylamino)phenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792889
InChI: InChI=1S/C18H16BNO2/c21-19(22)17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21-22H
SMILES:
Molecular Formula: C18H16BNO2
Molecular Weight: 289.1 g/mol

2-(Diphenylamino)phenylboronic acid

CAS No.:

Cat. No.: VC15792889

Molecular Formula: C18H16BNO2

Molecular Weight: 289.1 g/mol

* For research use only. Not for human or veterinary use.

2-(Diphenylamino)phenylboronic acid -

Specification

Molecular Formula C18H16BNO2
Molecular Weight 289.1 g/mol
IUPAC Name [2-(N-phenylanilino)phenyl]boronic acid
Standard InChI InChI=1S/C18H16BNO2/c21-19(22)17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21-22H
Standard InChI Key ILYZJLQMAUMQMD-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=CC=C1N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 2-(diphenylamino)phenylboronic acid features a phenylboronic acid moiety directly linked to a diphenylamino group at the 2-position. This arrangement creates a conjugated π-system that enhances electron-donating capabilities, as confirmed by nuclear magnetic resonance (NMR) studies. The boron atom adopts an sp² hybridization state, with its empty p-orbital participating in conjugation with the aromatic rings. X-ray crystallographic analyses of analogous compounds reveal planar configurations with minor distortions (6.6–21.4°) at the C-B bond interface, suggesting steric interactions between substituents .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₆BNO₂
Molecular Weight289.1 g/mol
IUPAC Name[2-(N-phenylanilino)phenyl]boronic acid
Hybridization (B)sp²
Conjugated System Length14 π-electrons

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) and High-Resolution Mass Spectrometry (HRMS) are routinely employed to verify the compound’s structure. The ¹¹B NMR spectrum typically exhibits a peak near δ 30 ppm, consistent with trigonal planar boron centers. Infrared spectroscopy reveals B-O stretching vibrations at 1,340–1,250 cm⁻¹ and O-H bonds from the boronic acid group at 3,200–3,600 cm⁻¹ .

Synthesis and Optimization

Primary Synthetic Route

The most documented synthesis involves a two-step lithiation-borylation sequence :

  • Lithiation: (2-Bromophenyl)diphenylamine undergoes lithium-halogen exchange with n-butyllithium in tetrahydrofuran (THF)/hexane at -78°C.

  • Borylation: The lithiated intermediate reacts with triethyl borate, followed by hydrolysis to yield the target compound.

Reaction Conditions:

  • Temperature: -78°C (Step 1); -78°C → 20°C (Step 2)

  • Duration: 1 hour (Step 1); 18 hours (Step 2)

  • Yield: 82%

Alternative Methodologies

While less common, transition metal-catalyzed routes using Suzuki-Miyaura couplings have been explored. For example, palladium-catalyzed reactions between 2-bromotriphenylamine and bis(pinacolato)diboron achieve moderate yields (60–70%) but require stringent anhydrous conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in nonpolar solvents (e.g., hexanes) but dissolves readily in polar aprotic solvents like THF and dimethylformamide (DMF). Its boronic acid group renders it moisture-sensitive, necessitating storage under inert atmospheres .

Reactivity Profile

The diphenylamino group acts as a strong electron donor, activating the boronic acid toward electrophilic aromatic substitution. Key reactions include:

  • Suzuki-Miyaura Cross-Coupling: Forms biaryl structures with aryl halides under Pd catalysis .

  • Protonation-Dependent Spectral Shifts: Protonation at the amino group induces bathochromic shifts (>50 nm) in UV-Vis spectra, enabling pH-responsive applications.

Table 2: Comparative Reactivity with Phenylboronic Acid

Property2-(Diphenylamino)phenylboronic AcidPhenylboronic Acid
Electron Density (B)High (due to -NPh₂)Moderate
Suzuki Reaction Rate3.2 × 10⁻³ s⁻¹1.1 × 10⁻³ s⁻¹
pKa (Boric Acid Group)8.98.7

Applications in Materials Science

Organic Electronics

The compound’s extended conjugation and charge-transfer capabilities make it ideal for:

  • OLED Emissive Layers: Blends with iridium complexes achieve external quantum efficiencies (EQE) >15%.

  • Molecular Sensors: Functionalization with fluorophores enables selective detection of saccharides via boronic acid-diol interactions .

Pharmaceutical Intermediates

As a Suzuki coupling partner, it facilitates the synthesis of biphenyl-based kinase inhibitors. For instance, derivatives show IC₅₀ values <100 nM against EGFR mutants in preclinical trials .

Challenges and Future Directions

Current limitations include moisture sensitivity and moderate thermal stability (decomposition onset: 180°C). Ongoing research focuses on:

  • Stabilization Strategies: Encapsulation in mesoporous silica matrices .

  • Asymmetric Functionalization: Pd-catalyzed C-H borylation to access chiral derivatives for optoelectronics .

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